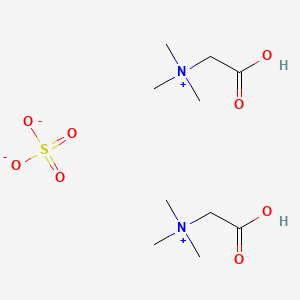
Bis((carboxymethyl)trimethylammonium) sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a colorless to yellow liquid that is highly flammable and water-soluble . This compound is known for its reactivity and is used in various chemical processes and research applications.
Preparation Methods
1,2,3,4-diepoxybutane can be synthesized through the epoxidation of butadiene. The reaction typically involves the use of peracids or hydrogen peroxide as oxidizing agents under controlled conditions . Industrial production methods may vary, but they generally follow similar principles of epoxidation, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1,2,3,4-diepoxybutane undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it into different alcohols or other reduced forms.
Substitution: It reacts with nucleophiles such as alcohols, amines, and phenols, leading to the formation of substituted products.
Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,3,4-diepoxybutane is utilized in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and polymer chemistry.
Biology: It serves as a cross-linking agent in biochemical studies.
Medicine: Research into its potential therapeutic applications is ongoing.
Industry: It is employed in the production of certain polymers and resins.
Mechanism of Action
The mechanism of action of 1,2,3,4-diepoxybutane involves its reactivity with nucleophiles, leading to the formation of covalent bonds with various biomolecules. This reactivity is due to the presence of two epoxide groups, which are highly reactive towards nucleophilic attack. The molecular targets and pathways involved include interactions with proteins, DNA, and other cellular components, which can result in cross-linking and other modifications.
Comparison with Similar Compounds
1,2,3,4-diepoxybutane can be compared with other similar compounds such as:
Ethylene oxide: A simpler epoxide with similar reactivity but different applications.
Propylene oxide: Another epoxide used in various industrial applications.
Butadiene monoxide: A related compound with one epoxide group instead of two.
The uniqueness of 1,2,3,4-diepoxybutane lies in its dual epoxide groups, which confer higher reactivity and versatility in chemical reactions compared to its simpler counterparts .
Properties
CAS No. |
93778-43-9 |
|---|---|
Molecular Formula |
C10H24N2O8S |
Molecular Weight |
332.37 g/mol |
IUPAC Name |
carboxymethyl(trimethyl)azanium;sulfate |
InChI |
InChI=1S/2C5H11NO2.H2O4S/c2*1-6(2,3)4-5(7)8;1-5(2,3)4/h2*4H2,1-3H3;(H2,1,2,3,4) |
InChI Key |
VQOJVZCNOWWFTE-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CC(=O)O.C[N+](C)(C)CC(=O)O.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



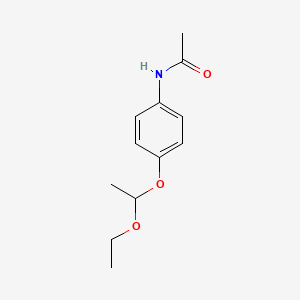
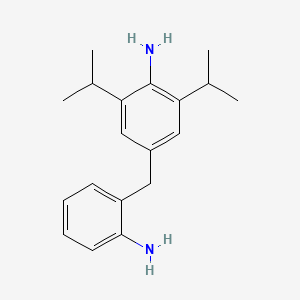


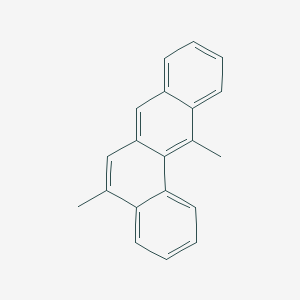
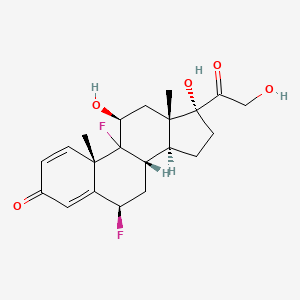
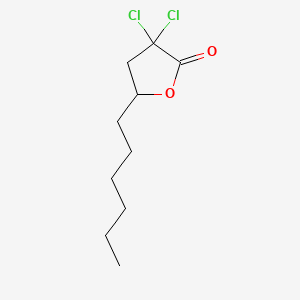
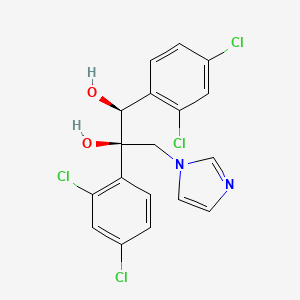
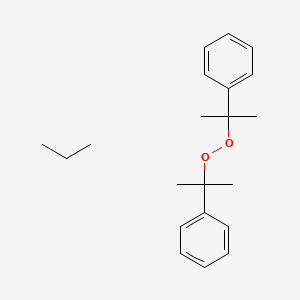
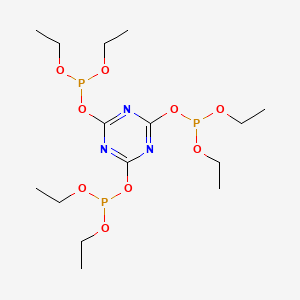
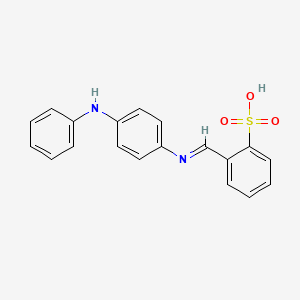
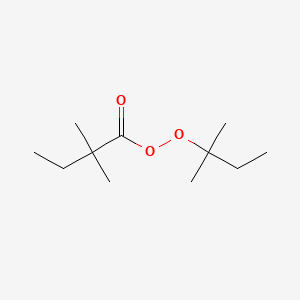
![N,N'-Dioctyl-N-[2-(octylamino)ethyl]ethylenediamine acetate](/img/structure/B12671290.png)
